molecular formula C15H9KO8S B13446600 Apigenin-4'-O-sulfate Potassium Salt

Apigenin-4'-O-sulfate Potassium Salt

Cat. No.: B13446600
M. Wt: 388.4 g/mol
InChI Key: NWZRMXXKONZAQD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Apigenin-4’-O-sulfate Potassium Salt typically involves the sulfation of apigenin. This can be achieved by reacting apigenin with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) at low temperatures . The reaction is followed by neutralization with potassium hydroxide to yield the potassium salt form.

Industrial Production Methods: Industrial production methods for Apigenin-4’-O-sulfate Potassium Salt are not well-documented in the literature. the process would likely involve large-scale sulfation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be explored to optimize the reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions: Apigenin-4’-O-sulfate Potassium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Apigenin-4’-O-sulfate Potassium Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study sulfation reactions and their effects on flavonoid properties.

    Biology: Investigated for its role in modulating cellular signaling pathways and its potential as a therapeutic agent.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of Apigenin-4’-O-sulfate Potassium Salt involves its interaction with various molecular targets and pathways. It modulates key signaling molecules involved in inflammation, oxidative stress, and cancer cell proliferation. Some of the pathways affected include:

Comparison with Similar Compounds

Uniqueness: Apigenin-4’-O-sulfate Potassium Salt stands out due to its enhanced solubility and bioavailability compared to its parent compound, apigenin. This makes it more effective in biological systems and increases its potential for therapeutic applications .

Properties

Molecular Formula

C15H9KO8S

Molecular Weight

388.4 g/mol

IUPAC Name

potassium;[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenyl] sulfate

InChI

InChI=1S/C15H10O8S.K/c16-9-5-11(17)15-12(18)7-13(22-14(15)6-9)8-1-3-10(4-2-8)23-24(19,20)21;/h1-7,16-17H,(H,19,20,21);/q;+1/p-1

InChI Key

NWZRMXXKONZAQD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)[O-].[K+]

Origin of Product

United States

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